molecular formula C7H6Cl2N2O B15329580 1-(4-Amino-2,6-dichloropyridin-3-yl)ethanone

1-(4-Amino-2,6-dichloropyridin-3-yl)ethanone

Cat. No.: B15329580
M. Wt: 205.04 g/mol
InChI Key: LALHUXAEMDYMKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Amino-2,6-dichloropyridin-3-yl)ethanone is a chemical compound with the molecular formula C7H6Cl2N2O It is a derivative of pyridine, characterized by the presence of amino and dichloro substituents on the pyridine ring

Preparation Methods

The synthesis of 1-(4-Amino-2,6-dichloropyridin-3-yl)ethanone typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-dichloropyridine.

    Nitration: The 2,6-dichloropyridine undergoes nitration to introduce a nitro group at the 4-position.

    Reduction: The nitro group is then reduced to an amino group, resulting in 4-amino-2,6-dichloropyridine.

    Acetylation: Finally, the amino compound is acetylated to form this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(4-Amino-2,6-dichloropyridin-3-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.

Scientific Research Applications

1-(4-Amino-2,6-dichloropyridin-3-yl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2,6-dichloropyridin-3-yl)ethanone involves its interaction with specific molecular targets. The amino and dichloro groups play a crucial role in its binding to enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-(4-Amino-2,6-dichloropyridin-3-yl)ethanone can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H6Cl2N2O

Molecular Weight

205.04 g/mol

IUPAC Name

1-(4-amino-2,6-dichloropyridin-3-yl)ethanone

InChI

InChI=1S/C7H6Cl2N2O/c1-3(12)6-4(10)2-5(8)11-7(6)9/h2H,1H3,(H2,10,11)

InChI Key

LALHUXAEMDYMKD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=C(C=C1N)Cl)Cl

Origin of Product

United States

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